molecular formula C12H12ClN3 B2566610 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine CAS No. 1513091-25-2

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine

Cat. No. B2566610
CAS RN: 1513091-25-2
M. Wt: 233.7
InChI Key: VSAXQROHLQTPLY-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine” is an organic molecule with the CAS Number: 1513091-25-2 . It has a molecular weight of 233.7 . The IUPAC name for this compound is 2-(3-chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClN3/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It is a powder . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of such compounds lies in their utility as building blocks for the synthesis of various heterocycles, which are crucial in medicinal chemistry and drug development. For instance, the reactivity of certain cyclopentapyrazolamines with dicyanomethylene derivatives has been highlighted for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. These processes are essential for developing new therapeutic agents and understanding chemical reactivity patterns (Gomaa & Ali, 2020).

Catalysis and Cross-Coupling Reactions

In the realm of catalysis, compounds with structures similar to 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine serve as pivotal elements in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are fundamental in organic synthesis, providing a pathway for creating complex molecules from simpler ones. Such catalytic systems are not only efficient but also environmentally friendly, offering a sustainable approach to chemical synthesis (Kantam et al., 2013).

Drug Development and Anticancer Research

The structural uniqueness of cyclopentapyrazolamines allows for their exploration in the development of new anticancer agents. For example, pyrazoline derivatives, closely related to cyclopentapyrazolamines, have been studied for their potential in anticancer therapy. Research has shown that certain pyrazoline compounds exhibit promising biological activities against various cancer cell lines, highlighting their potential as novel therapeutic agents in oncology (Ray et al., 2022).

Environmental Implications

Additionally, the environmental implications of chlorophenyl compounds, similar to the 3-chlorophenyl moiety present in the chemical of interest, have been discussed in the context of their role as precursors in the formation of dioxins during processes like Municipal Solid Waste Incineration (MSWI). Understanding the environmental fate and transformation of these compounds is crucial for mitigating their impact and for the development of safer chemical processes (Peng et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

While specific future directions for this compound are not available in the search results, there is ongoing research into the synthesis and applications of pyrano[2,3-c]pyrazole derivatives . These studies are exploring green methodologies and the potential for these compounds in medicinal chemistry .

properties

IUPAC Name

2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAXQROHLQTPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1513091-25-2
Record name 2-(3-CHLOROPHENYL)-2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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